PDE Isoenzyme Selectivity Profile: A Unique Mechanism Differentiating Tofisopam from GABAergic Anxiolytics
Tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), a mechanism entirely absent in classical 1,4-benzodiazepines like diazepam [1]. It shows highest affinity for PDE-4A1 (IC50 = 0.42 μM), followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM), and PDE-2A3 (2.11 μM) [1]. This poly-PDE inhibitory profile is proposed to underpin its activity in models of psychosis and its favorable safety profile, particularly the absence of emesis associated with selective PDE4 inhibition [1].
| Evidence Dimension | In vitro PDE Isoenzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | PDE-4A1: 0.42 μM; PDE-10A1: 0.92 μM; PDE-3: 1.98 μM; PDE-2A3: 2.11 μM |
| Comparator Or Baseline | Diazepam (and other 1,4-benzodiazepines): No significant PDE inhibitory activity |
| Quantified Difference | Absolute differential; tofisopam is a PDE inhibitor, diazepam is not |
| Conditions | In vitro enzyme inhibition assays using recombinant human PDE isoenzymes |
Why This Matters
This represents a completely distinct molecular mechanism of action, creating a scientific basis for selecting tofisopam over GABAergic agents for research into non-sedating anxiolytics or adjunctive psychosis therapies.
- [1] Rundfeldt, C., Socala, K., & Wlaź, P. (2010). The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. Journal of Neural Transmission, 117(11), 1319–1325. View Source
